

# An In-depth Technical Guide to 3-Bromo-5-propoxypyhenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-propoxypyhenylboronic acid

Cat. No.: B1284294

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CAS Number: 871126-27-1

## Introduction

**3-Bromo-5-propoxypyhenylboronic acid** is a key organic building block, particularly valuable to researchers, scientists, and professionals in the field of drug development. Its molecular architecture, featuring a phenylboronic acid substituted with both a bromo and a propoxy group, offers a versatile platform for the synthesis of complex organic molecules. The boronic acid moiety serves as a crucial functional group for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct the core scaffolds of numerous pharmaceutical agents.

The presence of the bromine atom provides a secondary site for further chemical modification, allowing for the diversification of a molecular scaffold. The propoxy group can influence the physicochemical properties of resulting compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of **3-Bromo-5-propoxypyhenylboronic acid**, with a focus on its utility in drug discovery.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Bromo-5-propoxyphenylboronic acid** are summarized in Table 1 for easy reference. This data is essential for its appropriate handling, storage, and application in a laboratory setting.

Table 1: Chemical and Physical Properties of **3-Bromo-5-propoxyphenylboronic acid**

Property	Value	Reference
CAS Number	871126-27-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BBrO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	258.90 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[2]</a>
Melting Point	159-164 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.47 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	385.5 °C at 760 mmHg	<a href="#">[1]</a>
Flash Point	186.9 °C	<a href="#">[1]</a>
SMILES	CCCOc1cc(Br)cc(c1)B(O)O	<a href="#">[2]</a> <a href="#">[4]</a>

## Safety and Handling

Based on available safety data, **3-Bromo-5-propoxyphenylboronic acid** is assigned a "Warning" signal word. It is imperative to consult the comprehensive Safety Data Sheet (SDS) provided by the supplier prior to handling. Table 2 outlines general safety and handling recommendations.

Table 2: Hazard and Precautionary Information

Category	Information	Reference
Signal Word	Warning	[5]
General Handling	<p>It is advised to wear personal protective equipment, including gloves and safety glasses.</p> <p>Ensure adequate ventilation and avoid getting the substance in the eyes, on the skin, or on clothing. Ingestion and inhalation should be avoided.</p>	[6]
Storage	Store in a tightly closed container in a dry and well-ventilated place.	[6]
First Aid	In case of eye contact, rinse immediately with plenty of water. For skin contact, wash off with soap and plenty of water.	[6]
Fire-fighting	In case of fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide.	[6]

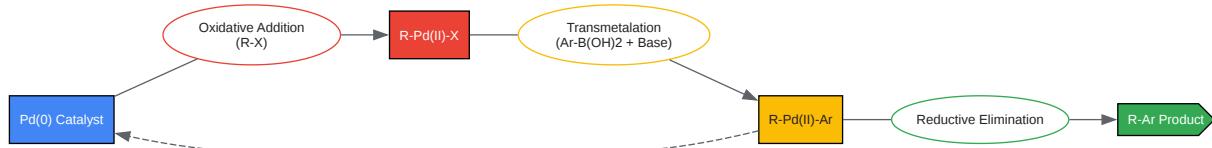
## Application in Suzuki-Miyaura Cross-Coupling Reactions

The principal application of **3-Bromo-5-propoxyphenylboronic acid** in the context of drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon single bond between the boronic acid and an electrophilic partner, typically an organic halide or triflate. This

method is widely employed for the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals.<sup>[7]</sup>

## The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. A diagram of this catalytic cycle is provided below.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

While a specific protocol for the synthesis of **3-Bromo-5-propoxyphenylboronic acid** is not detailed in the reviewed literature, a representative protocol for its application in a Suzuki-Miyaura coupling is provided below. This protocol is based on general procedures and may require optimization for specific substrates.

## Representative Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biaryl compound via the coupling of **3-Bromo-5-propoxyphenylboronic acid** with an aryl halide.

Materials:

- **3-Bromo-5-propoxyphenylboronic acid**
- Aryl halide (e.g., 4-iodotoluene)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>])

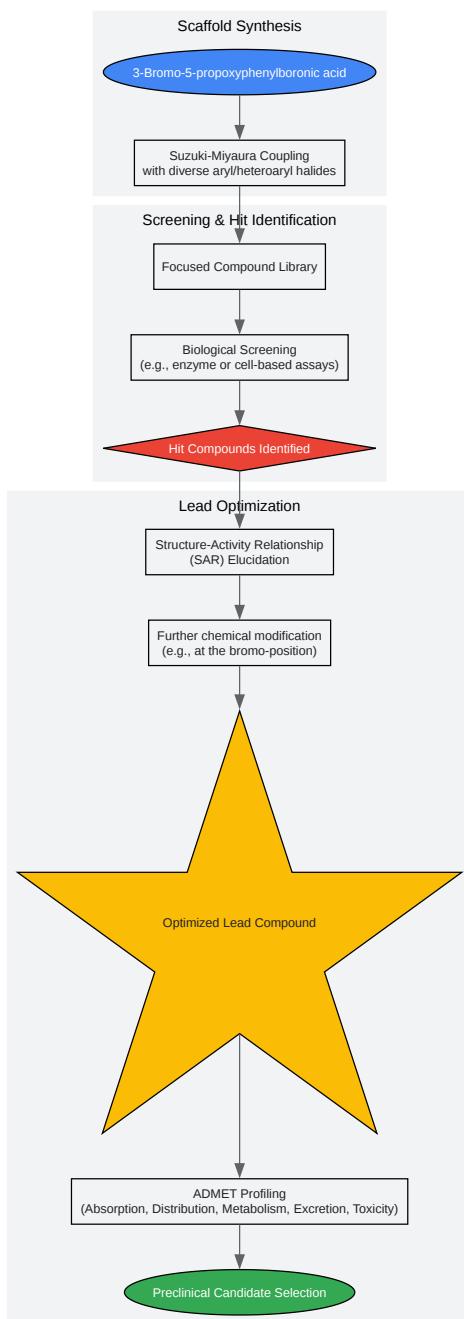
- Base (e.g., aqueous sodium carbonate solution)
- Solvent (e.g., Toluene or 1,4-Dioxane)
- Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

**Procedure:**

- In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and **3-Bromo-5-propoxyphenylboronic acid** (1.2 mmol) in the chosen organic solvent (e.g., 10 mL of toluene).
- Add the aqueous base (e.g., 2 M  $\text{Na}_2\text{CO}_3$ , 2.0 mmol).
- Purge the mixture with an inert gas ( $\text{N}_2$  or Ar) for 15-20 minutes to remove oxygen.
- Under a positive pressure of the inert gas, add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.03 mmol).
- Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

## Role in Drug Discovery and Development

**3-Bromo-5-propoxyphenylboronic acid** represents a valuable starting point in a drug discovery campaign. Its trifunctional nature allows for a systematic exploration of chemical space to identify novel bioactive compounds. A logical workflow for its use in drug discovery is illustrated below.



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Caption: A workflow illustrating the use of **3-Bromo-5-propoxyphenylboronic acid** in a drug discovery program.

While specific biological activities for **3-Bromo-5-propoxyphenylboronic acid** itself are not prominently reported in the scientific literature, the broader class of substituted phenylboronic acids and bromophenols are known to exhibit a range of biological effects. Therefore, derivatives synthesized from this starting material hold potential for therapeutic applications, and further research into their biological properties is warranted.

## Conclusion

**3-Bromo-5-propoxyphenylboronic acid** is a strategically important chemical entity for researchers engaged in the synthesis of novel organic compounds, particularly within the pharmaceutical industry. Its capacity to readily participate in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for subsequent functionalization, makes it a valuable tool for the generation of diverse molecular libraries for biological screening. While direct biological data on this specific compound is limited, its utility as a synthetic intermediate underscores its importance in the ongoing quest for new and effective therapeutic agents.

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## References

- 1. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C  $\beta$ -lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of varying the phenylboronic acid position in macrocyclic Eu(  $^{III}$  ) complexes on the recognition of adenosine monophosphate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01067D [pubs.rsc.org]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)